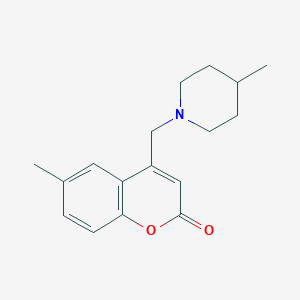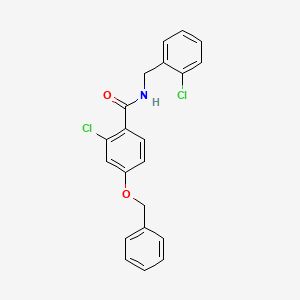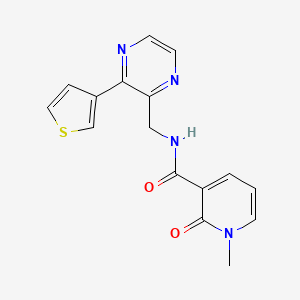![molecular formula C15H8F2N4O3S B2430437 2,6-difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 330190-97-1](/img/structure/B2430437.png)
2,6-difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,6-difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. It has a molecular formula of C13H8F2N2O3 . The structure of the compound includes a benzamide core with two fluorine atoms at the 2 and 6 positions, and a 1,3,4-thiadiazol-2-yl group attached to the nitrogen of the benzamide . The thiadiazol group is further substituted with a 3-nitrophenyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups, including the benzamide core, the 1,3,4-thiadiazol-2-yl group, and the 3-nitrophenyl group . The presence of these groups and their arrangement within the molecule can significantly influence its physical and chemical properties .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 278.21 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . Its exact mass and monoisotopic mass are 278.05029845 g/mol . The compound’s complexity, as computed by PubChem, is 365 .Wissenschaftliche Forschungsanwendungen
Fluorescent Properties : A study on N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives, closely related to the specified compound, explored their fluorescent characteristics. These derivatives exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, making them potentially useful in photophysical applications (Zhang et al., 2017).
Antibacterial and Antifungal Activities : Compounds synthesized from 5-(4-Fluoro-3-nitro-phenyl)-[1,3,4]thiadiazole-2-ylamine showed appreciable antibacterial and antifungal activities. This indicates the potential of such compounds, including the one , in developing antimicrobial agents (Chandrakantha et al., 2014).
Carbonic Anhydrase Inhibition : Novel metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide, a compound similar to the one specified, have been found to inhibit carbonic anhydrase effectively. These findings suggest potential applications in treating conditions related to carbonic anhydrase activity (Büyükkıdan et al., 2013).
Anticancer Properties : The synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives and their evaluation for anticancer activity demonstrated promising results. Some of these compounds showed significant activity against various human cancer cell lines (Tiwari et al., 2017).
Anticonvulsant Activity : Another study focused on synthesizing 1,3,4-thiadiazol derivatives, including those similar to the specified compound. These derivatives exhibited good anticonvulsant activity, suggesting their potential application in treating seizure disorders (Singh et al., 2012).
Synthesis of Novel Compounds : Research into the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide indicated its use as a potential PET agent for imaging of B-Raf(V600E) in cancers, highlighting its role in diagnostic imaging (Wang et al., 2013).
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N4O3S/c16-10-5-2-6-11(17)12(10)13(22)18-15-20-19-14(25-15)8-3-1-4-9(7-8)21(23)24/h1-7H,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDRXYYNTCHJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

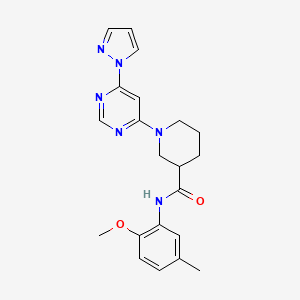
![[(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-10'-yl)oxy]acetic acid](/img/structure/B2430357.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2430359.png)
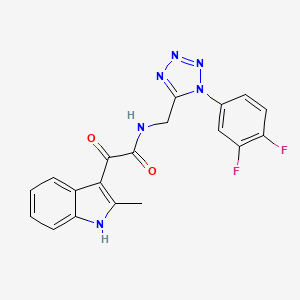

![3-O-Benzyl 8-O-tert-butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B2430367.png)
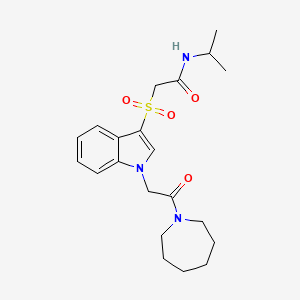
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2430369.png)
